Cas no 21316-75-6 (N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide)

N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide is a synthetic organic compound featuring a benzamide moiety linked to a 2-oxo-6-phenyl-2H-pyran scaffold. This structure imparts unique reactivity and potential applications in medicinal chemistry and material science. The compound's pyranone core offers sites for further functionalization, while the benzamide group enhances its stability and binding affinity in biological systems. Its well-defined molecular architecture makes it a valuable intermediate for developing pharmaceuticals, particularly in targeting enzyme inhibition or receptor modulation. The phenyl and carbonyl groups contribute to its solubility in organic solvents, facilitating purification and characterization. This compound is suited for research in heterocyclic chemistry and drug discovery.
N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide structure
21316-75-6 structure
Product Name:N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide
CAS No:21316-75-6
MF:C18H13NO3
MW:291.300724744797
MDL:MFCD01242231
CID:5213093
Update Time:2025-06-15

N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide
    • NSC691628
    • N-(2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide
    • N-(2-oxo-6-phenylpyran-3-yl)benzamide
    • Bionet2_000455
    • Oprea1_131295
    • HMS1365E15
    • N-(2-oxo-6-phenyl-pyran-3-yl)benzamide
    • N-(6-Phenyl-2-oxo-2H-pyran-3-yl)benzamide
    • N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide #
    • Benzamide, N-(2-oxo-6-phenyl-2H-pyran-3-yl)-
    • MDL: MFCD01242231
    • Inchi: 1S/C18H13NO3/c20-17(14-9-5-2-6-10-14)19-15-11-12-16(22-18(15)21)13-7-3-1-4-8-13/h1-12H,(H,19,20)
    • InChI Key: BBSRJEAJNSAACC-UHFFFAOYSA-N
    • SMILES: O1C(C(=CC=C1C1C=CC=CC=1)NC(C1C=CC=CC=1)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 495
  • XLogP3: 3.5
  • Topological Polar Surface Area: 55.4

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N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide Suppliers

Amadis Chemical Company Limited
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(CAS:21316-75-6)N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide
Order Number:A1141391
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:52
Price ($):315.0
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Additional information on N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide

N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide: An Overview of a Promising Compound (CAS No. 21316-75-6)

N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide (CAS No. 21316-75-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide.

Chemical Structure and Properties

N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide is a derivative of 2H-pyran, a six-membered heterocyclic compound with an oxygen atom and a carbonyl group. The compound features a benzamide moiety attached to the pyran ring, which is further substituted with a phenyl group at the 6-position. This unique structural arrangement confers specific chemical and physical properties to the molecule. The compound is typically obtained as a white crystalline solid with a molecular weight of 305.34 g/mol. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water.

Synthesis Methods

The synthesis of N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide can be achieved through various routes, each with its own advantages and challenges. One common method involves the condensation of 2-hydroxyacetophenone with benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized to form the pyran ring, followed by the introduction of the phenyl substituent through a suitable coupling reaction. Another approach involves the reaction of 4-hydroxyacetophenone with benzoyl chloride to form an intermediate that is subsequently converted into the desired product through a series of transformations.

Biological Activities

N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide has been extensively studied for its biological activities, which include anti-inflammatory, anti-cancer, and neuroprotective properties. Recent research has shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. In addition, it has demonstrated significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF7), colon cancer (HT29), and lung cancer (A549) cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

In neuroprotective studies, N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide has been found to protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating intracellular signaling pathways. This makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Pharmacological Applications

The diverse biological activities of N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide have led to its exploration in various pharmacological applications. In preclinical studies, this compound has shown promise as an anti-inflammatory agent for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Its anti-cancer properties have also been evaluated in animal models, where it demonstrated significant tumor growth inhibition without causing severe side effects.

In the field of neuroprotection, N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide has been tested in rodent models of neurodegenerative diseases. Results from these studies indicate that it can improve cognitive function and reduce neuronal loss in animal models of Alzheimer's disease. These findings suggest that this compound could be developed into a novel therapeutic agent for treating neurodegenerative disorders.

Clinical Trials and Future Prospects

While preclinical studies have yielded promising results, further research is needed to evaluate the safety and efficacy of N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide in human subjects. Several clinical trials are currently underway to assess its potential therapeutic applications. These trials aim to determine optimal dosing regimens, evaluate pharmacokinetic properties, and monitor adverse effects.

The future prospects for N-(2-Oxo-6-phenyl-2H-pyran-3-y l)benzamide are promising. Its unique combination of anti-inflammatory, anti-cancer, and neuroprotective activities makes it a versatile candidate for drug development. Ongoing research efforts are focused on optimizing its chemical structure to enhance potency and selectivity while minimizing potential side effects.

In conclusion, N-(2-Oxo -6 -phen yl - 2 H -pyr an - 3 - yl )be nz am ide strong > ( CAS No . 21 31 6 -75 - 6 ) i s an i nte resting c ompou nd w ith p otenti al t her ape uti c v alu e i n va rious m edic al f ields . C ontinued r esea rch an d d evel opm ent w ill h el p u nlock i ts fu ll p otenti al , c ontri buti ng t o t he ad vanc em ent o f m edic ine an d h ealth ca re . p >

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Amadis Chemical Company Limited
(CAS:21316-75-6)N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide
A1141391
Purity:99%
Quantity:1g
Price ($):315.0
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